molecular formula C9H12ClN3O B1428083 (1-(2-Chloropyrimidin-4-yl)pyrrolidin-2-yl)methanol CAS No. 1249465-48-2

(1-(2-Chloropyrimidin-4-yl)pyrrolidin-2-yl)methanol

Cat. No. B1428083
M. Wt: 213.66 g/mol
InChI Key: CXDUSRYILMJDBK-UHFFFAOYSA-N
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Description

“(1-(2-Chloropyrimidin-4-yl)pyrrolidin-2-yl)methanol” is a chemical compound with the molecular formula C9H12ClN3O . It is a powder at room temperature . The IUPAC name for this compound is [1- (2-chloro-4-pyrimidinyl)-2-pyrrolidinyl]methanol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12ClN3O/c10-8-4-9(12-6-11-8)13-3-1-2-7(13)5-14/h4,6-7,14H,1-3,5H2 . The molecular weight of this compound is 213.67 g/mol .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 213.67 g/mol . The InChI code for this compound is 1S/C9H12ClN3O/c10-8-4-9(12-6-11-8)13-3-1-2-7(13)5-14/h4,6-7,14H,1-3,5H2 .

Scientific Research Applications

Crystal Structure Analysis

  • The study by Dayananda et al. (2012) discusses the crystal structure of a related compound, highlighting the interactions within the crystal lattice, including N—H⋯O, O—H⋯O, and C—H⋯O interactions, as well as π–π interactions. This research contributes to the understanding of molecular arrangements and potential applications in materials science (Dayananda, Butcher, Akkurt, Yathirajan, & Narayana, 2012).

Synthesis and Biological Activity

  • Pivazyan et al. (2019) report on the synthesis and preliminary biological screening of new derivatives containing the (1-(2-Chloropyrimidin-4-yl)pyrrolidin-2-yl)methanol structure. These compounds showed a pronounced plant growth stimulating effect, suggesting potential agricultural applications (Pivazyan, Ghazaryan, Azaryan, & Yengoyan, 2019).

Drug Formulation and Pharmacokinetics

  • Research on the metabolism, excretion, and pharmacokinetics of related compounds provides insight into their potential therapeutic applications and safety profiles. Sharma et al. (2012) investigated a dipeptidyl peptidase IV inhibitor, outlining its metabolism pathways and suggesting implications for diabetes treatment (Sharma, Sun, Piotrowski, Ryder, Doran, Dai, & Prakash, 2012).

Material Science and Organic Synthesis

  • The synthesis and characterization of organotin(IV) complexes by Singh et al. (2016) demonstrate the application of (1-(2-Chloropyrimidin-4-yl)pyrrolidin-2-yl)methanol derivatives in creating materials with potential antibacterial activities. These findings open up possibilities for new drug development and materials with health-related benefits (Singh, Singh, & Bhanuka, 2016).

Catalysis and Chemical Reactions

  • Munck et al. (2017) utilized a prolinol derived ligand for enantioselective alkynylation, showcasing the compound's role in catalyzing the creation of chiral molecules. This research has implications for the synthesis of complex organic molecules with high precision (Munck, Monleón, Vila, & Pedro, 2017).

properties

IUPAC Name

[1-(2-chloropyrimidin-4-yl)pyrrolidin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O/c10-9-11-4-3-8(12-9)13-5-1-2-7(13)6-14/h3-4,7,14H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXDUSRYILMJDBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC(=NC=C2)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(2-Chloropyrimidin-4-yl)pyrrolidin-2-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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